
N-(1H-imidazol-4-ylmethyl)-N-(pyridin-3-ylmethyl)butan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-imidazol-4-ylmethyl)-N-(pyridin-3-ylmethyl)butan-2-amine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(1H-imidazol-4-ylmethyl)-N-(pyridin-3-ylmethyl)butan-2-amine is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain, including the cholinergic and dopaminergic systems. It has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Biochemical and Physiological Effects:
Studies have shown that N-(1H-imidazol-4-ylmethyl)-N-(pyridin-3-ylmethyl)butan-2-amine can have various biochemical and physiological effects, depending on the concentration and duration of exposure. It has been shown to increase acetylcholine release in the brain, which can improve cognitive function. It has also been shown to inhibit the growth and proliferation of cancer cells, both in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1H-imidazol-4-ylmethyl)-N-(pyridin-3-ylmethyl)butan-2-amine has several advantages for lab experiments, including its relatively simple synthesis method, its potential as a therapeutic agent for various diseases, and its ability to modulate neurotransmitter systems in the brain. However, its limitations include its potential toxicity at high concentrations, its limited solubility in aqueous solutions, and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N-(1H-imidazol-4-ylmethyl)-N-(pyridin-3-ylmethyl)butan-2-amine. These include further studies on its mechanism of action, its potential as a therapeutic agent for various neurological disorders and cancers, and its potential as a tool for studying neurotransmitter systems in the brain. Additionally, further research is needed to optimize its synthesis method and improve its solubility and bioavailability.
Synthesemethoden
N-(1H-imidazol-4-ylmethyl)-N-(pyridin-3-ylmethyl)butan-2-amine can be synthesized through a multi-step process involving the condensation of pyridine-3-carboxaldehyde and 1H-imidazole-4-carboxaldehyde, followed by reduction with sodium borohydride and subsequent alkylation with 2-bromo-1-butene.
Wissenschaftliche Forschungsanwendungen
N-(1H-imidazol-4-ylmethyl)-N-(pyridin-3-ylmethyl)butan-2-amine has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. It has been shown to have potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease, as well as for cancer treatment.
Eigenschaften
IUPAC Name |
N-(1H-imidazol-5-ylmethyl)-N-(pyridin-3-ylmethyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4/c1-3-12(2)18(10-14-8-16-11-17-14)9-13-5-4-6-15-7-13/h4-8,11-12H,3,9-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFKCNVWNMWXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CC1=CN=CC=C1)CC2=CN=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B5902689.png)
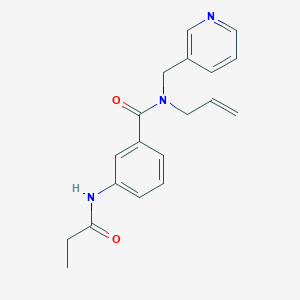
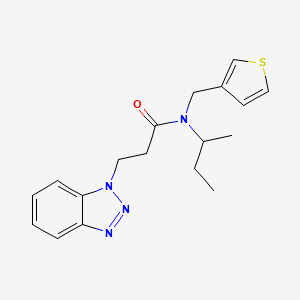
![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]propanamide](/img/structure/B5902697.png)
![N-[2-(2,5-dimethylphenyl)ethyl]-3-(propionylamino)benzamide](/img/structure/B5902706.png)
![N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}-3-(tetrahydrofuran-3-yl)propan-1-amine](/img/structure/B5902712.png)
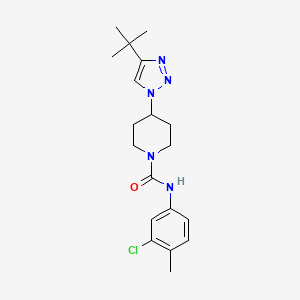
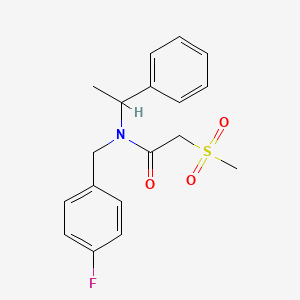
![(1R,9aR)-1-({[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5902726.png)
![N-ethyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylprop-2-en-1-yl)butanamide](/img/structure/B5902736.png)
![N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}-2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethanamine](/img/structure/B5902739.png)
![N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide](/img/structure/B5902762.png)
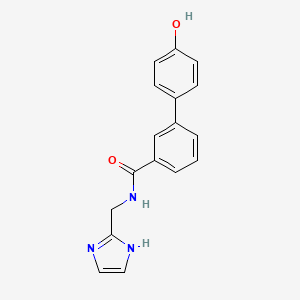
![2-[1-(3-allyl-4-ethoxybenzyl)-3-oxopiperazin-2-yl]-N-methylacetamide](/img/structure/B5902773.png)